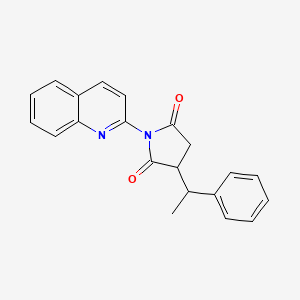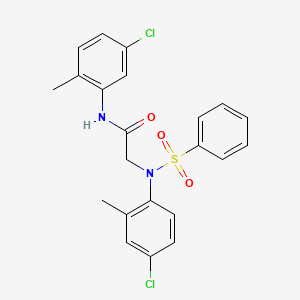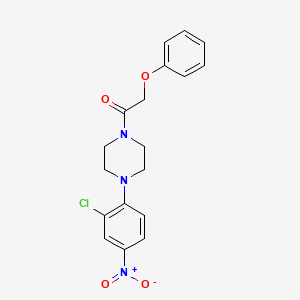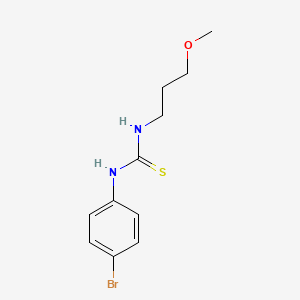
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as PQP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PQP is a pyrrolidine derivative, which has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to modulate the levels of various neurotransmitters and protect against oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects and modulate the levels of various neurotransmitters. Additionally, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have a low toxicity profile in preclinical studies.
実験室実験の利点と制限
One advantage of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its potential therapeutic applications in various diseases and conditions. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One direction is to further investigate the mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential therapeutic applications in various diseases and conditions. Another direction is to develop more efficient synthesis methods for 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its derivatives. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione for therapeutic purposes. Finally, research on the pharmacokinetics and pharmacodynamics of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is needed to better understand its potential clinical applications.
合成法
The synthesis of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 2-quinolinecarboxaldehyde with 3-(1-phenylethyl)pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction results in the formation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione as a white solid with a melting point of 238-240 °C.
科学的研究の応用
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
3-(1-phenylethyl)-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)17-13-20(24)23(21(17)25)19-12-11-16-9-5-6-10-18(16)22-19/h2-12,14,17H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHODWZWDSSKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylethyl)-1-(quinolin-2-YL)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)


![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)




![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)